molecular formula C9H9N3O4S B14248672 N,N-Dimethyl-3,5-dinitrobenzene-1-carbothioamide CAS No. 518068-02-5

N,N-Dimethyl-3,5-dinitrobenzene-1-carbothioamide

Cat. No.: B14248672
CAS No.: 518068-02-5
M. Wt: 255.25 g/mol
InChI Key: UKAYCIQTLYBYMX-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3,5-dinitrobenzene-1-carbothioamide: is an organic compound characterized by the presence of two nitro groups and a carbothioamide group attached to a benzene ring

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N,N-Dimethyl-3,5-dinitrobenzene-1-carbothioamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of nitroaromatic compounds on biological systems. It can be used as a model compound to investigate the mechanisms of action of similar substances .

Medicine: Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3,5-dinitrobenzene-1-carbothioamide involves its interaction with specific molecular targets in biological systems. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The carbothioamide group may also play a role in modulating the compound’s biological activity by interacting with specific enzymes or receptors .

Comparison with Similar Compounds

Properties

CAS No.

518068-02-5

Molecular Formula

C9H9N3O4S

Molecular Weight

255.25 g/mol

IUPAC Name

N,N-dimethyl-3,5-dinitrobenzenecarbothioamide

InChI

InChI=1S/C9H9N3O4S/c1-10(2)9(17)6-3-7(11(13)14)5-8(4-6)12(15)16/h3-5H,1-2H3

InChI Key

UKAYCIQTLYBYMX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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